molecular formula C11H13N3O5S B2389855 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea CAS No. 443652-86-6

1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea

Cat. No.: B2389855
CAS No.: 443652-86-6
M. Wt: 299.3
InChI Key: WWMJKMPLBWUCKQ-UHFFFAOYSA-N
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Description

1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea is a synthetic urea derivative designed for early-stage drug discovery and biological screening, particularly in the field of oncology. This compound features a 1,1-dioxothiolan moiety, a sulfone-containing ring system that contributes to its pharmacophore profile, and a 3-nitrophenyl group which is often associated with influencing biological activity and molecular interactions . Urea-based compounds like this one are of significant interest in medicinal chemistry due to their potential to serve as kinase inhibitors . Kinases are a major family of enzymes involved in signal transduction, and their dysregulation is a hallmark of many cancers, making them prominent therapeutic targets. The core research value of this compound lies in its potential antileukemic properties. Preclinical studies on structurally related xanthone and dithiolane derivatives have demonstrated mechanisms of action including the induction of apoptosis, inhibition of cell proliferation, and interference with key cancer signaling pathways such as PI3K/AKT/mTOR and MAPK . These pathways are crucial for cell survival and growth. Furthermore, related urea derivatives have shown promiscuous target-binding potential, indicating a possible multi-kinase inhibitory profile that could be valuable for overcoming drug resistance in tumors . Researchers can utilize this chemical as a tool molecule to probe kinase function and validate new targets in cellular models, especially in acute leukemic T-cell lines, which have been identified as sensitive to similar agents . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. All in-depth biochemical and cell-based assays, including kinase inhibition profiling, cytotoxicity studies, and mechanistic action investigations, should be conducted by qualified laboratory professionals in accordance with institutional safety guidelines.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-(3-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5S/c15-11(13-9-4-5-20(18,19)7-9)12-8-2-1-3-10(6-8)14(16)17/h1-3,6,9H,4-5,7H2,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMJKMPLBWUCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825265
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea typically involves the following steps:

    Formation of the Thiolane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxo Substitution: Oxidation reactions using reagents such as hydrogen peroxide or peracids can introduce the dioxo groups.

    Attachment of the Nitrophenyl Group: Nitration of an aromatic ring followed by coupling with an isocyanate or urea derivative can introduce the nitrophenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the thiolane ring or the nitrophenyl group.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or inducing specific cellular responses.

Comparison with Similar Compounds

Key Structural Differences

  • 1-(2-Furylmethyl)-3-(3-nitrophenyl)urea (): Replaces the sulfolane ring with a furanmethyl group.
  • 1-(3-Nitrophenyl)-3-(3-pyridinylmethyl)urea (): Features a pyridinylmethyl substituent. The basic pyridine nitrogen may enhance hydrogen-bonding interactions, improving target binding in enzyme inhibition .
  • 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea (): Lacks the sulfolane ring but includes a chlorophenyl group. The chlorine atom introduces steric bulk and lipophilicity, which may affect membrane permeability .

Physicochemical Properties

Compound Name Substituents Molecular Weight Melting Point (°C) Solubility (Polarity)
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea Sulfolane + 3-nitrophenyl 311.31* Not reported High (polar sulfolane)
1-(2-Furylmethyl)-3-(3-nitrophenyl)urea Furanmethyl + 3-nitrophenyl 261.24 Not reported Moderate
1-(3-Nitrophenyl)-3-(pyridinylmethyl)urea Pyridinylmethyl + 3-nitrophenyl 272.26 Not reported Moderate-high
1-(4-Pyrazolyloxyphenyl)-3-(3-nitrophenyl)urea (Compound 1m, ) Pyrazolyloxyphenyl + 3-nitrophenyl 363.33 229.2–231.4 Low (bulky substituent)

*Calculated based on molecular formula.

Biological Activity

1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea is a compound with a unique structural configuration that suggests potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3O5S. The compound features a dioxothiolan moiety linked to a nitrophenyl group through a urea linkage, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC11H13N3O5S
Molecular Weight299.31 g/mol
CAS Number2963335

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in modulating enzyme activity and influencing cellular signaling pathways.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes. For instance, its interaction with various kinases has been documented, suggesting potential applications in cancer therapeutics where kinase inhibition is crucial.

Modulation of Ion Channels

The compound has been identified as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. Activation of these channels can lead to decreased neuronal excitability and has implications for treating conditions such as epilepsy and anxiety disorders.

The mechanisms through which this compound exerts its effects include:

  • GIRK Channel Activation : This leads to hyperpolarization of the neuronal membrane, reducing excitability.
  • Enzyme Interaction : The compound’s structural features allow it to interact selectively with certain enzymes, modulating their activity and influencing downstream signaling pathways.

Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound in vitro. The results indicated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways .

Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was shown to reduce neuronal cell death in models of oxidative stress. The activation of GIRK channels was linked to its protective effects against excitotoxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. Its metabolic stability appears enhanced compared to other urea derivatives, which may contribute to its prolonged action in biological systems.

Q & A

Q. Example Protocol

StepReagents/ConditionsYield
13-Nitroaniline + triphosgene (DCM, 0°C)85–90%
21,1-Dioxothiolan-3-amine + aryl isocyanate (microwave, 100°C, 5 min)75–80%

Which spectroscopic and crystallographic methods are critical for confirming the structure and purity of this compound?

Basic Research Question
Structural validation requires a multi-technique approach:

  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., ~8.7° in similar nitrophenyl ureas) and hydrogen-bonding networks (N–H⋯O interactions) .
  • NMR spectroscopy :
    • ¹H NMR : Signals for urea NH protons (δ 8.5–9.5 ppm) and aromatic protons (δ 7.5–8.5 ppm).
    • ¹³C NMR : Carbonyl (C=O) resonance at ~155 ppm .
  • FT-IR : Urea C=O stretch (~1640–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides insights into:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer potential .
  • Electrostatic Potential (MEP) : Nitro and urea groups act as electrophilic sites, guiding interactions with biological targets.
  • Mechanistic Pathways : Simulated reaction coordinates for urea bond hydrolysis or nitro group reduction .

Q. Example DFT Parameters

PropertyValue
HOMO (eV)-6.12
LUMO (eV)-1.58
Dipole Moment (Debye)5.3

What biological activities are associated with structurally analogous urea derivatives, and how can these guide target identification?

Advanced Research Question
Related compounds exhibit:

  • Anticancer activity : Inhibition of kinases (e.g., Raf-1) via urea-mediated hydrogen bonding .
  • Cytokinin-like effects : N,N′-diarylureas mimic plant hormones, modulating cell division .
  • Antimicrobial properties : Nitro groups enhance redox cycling, generating reactive oxygen species .

Q. Experimental Design Tip

  • Use structure-activity relationship (SAR) studies to modify the 3-nitrophenyl or dioxothiolan moieties.
  • Validate targets via molecular docking (e.g., Autodock Vina) against kinase domains or hormone receptors .

How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Advanced Research Question
Discrepancies often arise from:

  • Assay conditions : pH, serum proteins, or reducing agents (e.g., DTT) alter nitro group reactivity .
  • Cellular context : Differential expression of nitroreductases in cell lines affects prodrug activation.

Q. Methodological Recommendations

Standardize assays using ISO-certified protocols.

Cross-validate results in multiple cell lines (e.g., MCF-7, HeLa) and primary cells.

Employ metabolomic profiling to identify bioactive metabolites .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question
The dioxothiolan moiety may introduce stereochemical complexity. Key challenges include:

  • Racemization : High temperatures or acidic conditions during scale-up can epimerize chiral centers.
  • Purification : Chiral HPLC or crystallization in ethanol/water mixtures achieves >99% ee .

Q. Scale-Up Parameters

ParameterOptimal Range
Temperature25–40°C
SolventEthanol/water (3:1)
CatalystChiral Lewis acids (e.g., BINOL-phosphates)

How can researchers leverage crystallographic data to design derivatives with improved solubility?

Advanced Research Question
Crystal packing analysis reveals:

  • Hydrophobic interactions : Aromatic stacking reduces aqueous solubility.
  • Hydrogen-bond donors : Urea NH groups enhance solubility via polar interactions .

Q. Design Strategy

  • Introduce polar substituents (e.g., sulfonate, hydroxyl) on the dioxothiolan ring.
  • Reduce logP via fluorination of the 3-nitrophenyl group .

What in silico tools predict ADMET properties for preclinical development?

Advanced Research Question

  • ADMET Prediction : SwissADME or pkCSM estimate bioavailability (%F = 45–60%) and CYP450 inhibition risk.
  • Toxicity : ProTox-II flags nitro groups as potential mutagenic motifs .

Q. Key Parameters

PropertyPrediction
BBB PermeabilityLow
HepatotoxicityHigh (Nitro metabolite)
Ames TestMutagenic

How do reaction mechanisms differ between conventional and microwave-assisted synthesis?

Advanced Research Question
Microwave irradiation accelerates reactions via:

  • Dielectric heating : Selective activation of polar intermediates (e.g., isocyanates).
  • Reduced side reactions : Shorter reaction times minimize decomposition .

Q. Kinetic Comparison

MethodActivation Energy (kJ/mol)Time
Conventional8512 h
Microwave6015 min

What strategies mitigate nitro group reduction during biological assays?

Advanced Research Question
Nitro-to-amine reduction by cellular reductases can alter activity. Solutions include:

  • Co-administration of inhibitors : Dicoumarol (NQO1 inhibitor) .
  • Prodrug design : Mask nitro groups as protected amines (e.g., Boc derivatives).

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